molecular formula C21H20ClN5OS B11193081 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11193081
M. Wt: 425.9 g/mol
InChI Key: GZDDJMFBMPHJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that features a combination of triazole, pyrazole, and ethanone moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole and pyrazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways . The sulfanyl group can also play a role in modulating the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
  • 1,3,5-trisubstituted-1H-pyrazoles
  • 2,4-disubstituted thiazoles

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone lies in its combination of triazole, pyrazole, and ethanone moieties, which confer a unique set of chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5OS

Molecular Weight

425.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C21H20ClN5OS/c1-2-26-20(16-8-10-17(22)11-9-16)24-25-21(26)29-14-19(28)27-18(12-13-23-27)15-6-4-3-5-7-15/h3-11,13,18H,2,12,14H2,1H3

InChI Key

GZDDJMFBMPHJGC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.